molecular formula C14H12O2 B1351255 9H-Xanthene-9-methanol CAS No. 5490-92-6

9H-Xanthene-9-methanol

Cat. No.: B1351255
CAS No.: 5490-92-6
M. Wt: 212.24 g/mol
InChI Key: XODHGYGQZLHGJZ-UHFFFAOYSA-N
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Description

9H-Xanthene-9-methanol is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Reactivity Studies Research on 9H-xanthene-9-methanol and its derivatives often focuses on their electrophilic reactivity. For instance, studies have highlighted the enhanced electrophilicity due to the electron-withdrawing effect of bonded atoms, such as bromine, on xanthenes. This reactivity is critical for understanding the behavior of xanthenes in various chemical reactions and their potential applications in synthetic chemistry. The electrophilic reactivity of tetrabromorhodamine, a derivative of this compound, has been extensively studied, providing insights into the electron-withdrawing effects and molecular electrophilicity (Ferreira et al., 2012).

Synthesis of Xanthones this compound is a pivotal precursor in the synthesis of xanthones, compounds known for their diverse biological activities. Research has developed methods to synthesize xanthones and related products using this compound derivatives under specific conditions, showcasing the versatility and importance of xanthenes in medicinal chemistry (Johnson et al., 2010).

Catalysis and Coupling Reactions The compound has been utilized in catalytic processes and coupling reactions, demonstrating its applicability in creating complex chemical structures. For example, it can undergo coupling reactions with ketones or aldehydes under the catalysis of specific compounds, leading to a variety of potentially valuable chemical products (Zhu et al., 2014).

Biological Activities of Xanthones The biological activities of xanthones, often synthesized from this compound derivatives, are a significant area of research. Xanthones exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis and study of xanthones from fungi, lichens, and bacteria, as well as their natural products, contribute to the development of new pharmaceuticals and therapeutic agents (Masters & Bräse, 2012).

Properties

IUPAC Name

9H-xanthen-9-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODHGYGQZLHGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384280
Record name 9H-Xanthene-9-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5490-92-6
Record name 9H-Xanthene-9-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 7.5 g of lithium aluminum hydride in 360 mL of dry ether was added dropwise a solution of 30 g of xanthene-9-carboxylic acid in 90 mL of freshly distilled THF at 0° C. over a period of 30 minutes. The mixture was stirred at room temperature until the color had changed from grey to brownish red (ca. 1.5 hours) The excess LiAlH4 was decomposed by the slow addition, while stirring, of a mixture of 60 mL of methanol and 25 mL of water at room temperature. The milky white suspension was filtered (sintered glass funnel) and rinsed with ether (3×50 mL). The filtrate was washed with water (2×200 mL), dried over anhydrous MgSO4 and the solvent was evaporated under reduced pressure to give 27.5 g (100%) of the crude alcohol as an off-white solid. Recrystallization from Skelly F--ether (2:1) afforded 23.59 g (86.4%) of the pure 9-xanthenemethanol as white crystals, m.p. 66°-68° C.; IR (KBr): 3290 cm-1 (OH); 1H NMR (CDCl3): δ b 1.70 (t, 1H, OH), 3.71 (dt, 2H, CH2), 4.09 (t, 1H, CH), 6.95-7.40 (m, 8H, aryl).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
100%

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